molecular formula C11H15ClN2S B4766665 N-(4-chloro-2-methylphenyl)-N'-propylthiourea

N-(4-chloro-2-methylphenyl)-N'-propylthiourea

Cat. No. B4766665
M. Wt: 242.77 g/mol
InChI Key: QQEXZHYCWDELHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-propylthiourea, commonly known as CMPT, is a chemical compound used in scientific research. It is a thiourea derivative that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental sciences. CMPT is synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of CMPT is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins in cells. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a protein complex responsible for degrading damaged or unwanted proteins in cells.
Biochemical and Physiological Effects:
CMPT has been found to have unique biochemical and physiological effects that make it a promising candidate for future research. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and viruses. In plants, it has been found to promote root growth and increase crop yield.

Advantages and Limitations for Lab Experiments

CMPT has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity. It is also relatively inexpensive compared to other compounds with similar properties. However, CMPT has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on CMPT. In medicine, it could be further studied for its potential as an anticancer agent or as a treatment for viral infections. In agriculture, it could be studied for its potential as a plant growth regulator or as a pesticide with low environmental impact. In environmental sciences, it could be studied for its potential use in water treatment or as a tool for pollution control. Further research is needed to fully understand the mechanism of action of CMPT and its potential applications in various fields.

Scientific Research Applications

CMPT has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have antitumor, antimicrobial, and antiviral properties. In agriculture, it has been used as a plant growth regulator and pesticide. In environmental sciences, it has been studied for its potential use in water treatment and pollution control.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEXZHYCWDELHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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